molecular formula C23H27NO4 B586241 21-Deacetoxy 11-Oxodeflazacort CAS No. 13649-83-7

21-Deacetoxy 11-Oxodeflazacort

Numéro de catalogue B586241
Numéro CAS: 13649-83-7
Poids moléculaire: 381.472
Clé InChI: JXURBWVPEBHVSO-LFXAUQRBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

21-Deacetoxy 11-Oxodeflazacort is a compound with the CAS Registry# 13649-83-7 . It is an intermediate of Deflazacort , a systematic corticosteroid . The molecular formula of 21-Deacetoxy 11-Oxodeflazacort is C23H27NO4 .


Molecular Structure Analysis

The molecular formula of 21-Deacetoxy 11-Oxodeflazacort is C23H27NO4 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.


Chemical Reactions Analysis

21-Deacetoxy Deflazacort is an intermediate of Deflazacort . The specific chemical reactions involving 21-Deacetoxy 11-Oxodeflazacort are not detailed in the available resources.


Physical And Chemical Properties Analysis

The molar mass of 21-Deacetoxy 11-Oxodeflazacort is 381.46478 . Unfortunately, the specific physical and chemical properties are not provided in the available resources.

Applications De Recherche Scientifique

Therapeutic Potential of Oxazole Scaffold

Oxazoles, which are oxygen and nitrogen-containing five-membered heterocyclic ring systems, have been extensively studied for their wide spectrum of pharmacological profiles. These compounds are found in various pharmacologically active agents, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. The flexibility of the oxazole scaffold allows for various substitutions, making it an attractive candidate for the development of new therapeutic agents with significant clinical relevance. Research focusing on the biological potential of oxazoles, covered in patents from 2006 to 2017, emphasizes the therapeutic applications and the techniques employed for in vitro/in vivo evaluation of these compounds (Kaur et al., 2018).

Advances in Pharmacotherapy

In the context of congenital adrenal hyperplasia (CAH), research has explored therapies targeting the clinical goal of controlling excess androgens with an adrenal replacement dose of glucocorticoid. This research highlights the development of novel therapies that aim at different levels of the hypothalamo-pituitary-adrenal axis, including CRF1 receptor antagonists and adrenal-targeted therapies, which promise to avoid excess glucocorticoid replacement in poorly controlled patients (Prete et al., 2021).

Anticancer Applications of Oxazole Derivatives

Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibiting STAT3, microtubules, G-quadruplex, DNA topoisomerases, protein kinases, and several other targets. These compounds have shown excellent potencies on various cancer cell lines with IC50 values in nanomolar concentrations, underlining their potential as novel anticancer drugs (Kulkarni, Kaur, & Jaitak, 2021).

Safety And Hazards

The safety data sheet for 21-Deacetoxy 11-Oxodeflazacort can be viewed and downloaded for free at Echemi.com . It includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Propriétés

IUPAC Name

(1S,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-triene-11,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXURBWVPEBHVSO-LFXAUQRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747413
Record name (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Deacetoxy 11-Oxodeflazacort

CAS RN

13649-83-7
Record name (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.